molecular formula C14H19N B13752867 2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine

2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine

Cat. No.: B13752867
M. Wt: 201.31 g/mol
InChI Key: PSDYJDFCCPSGPF-UHFFFAOYSA-N
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Description

2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine is a specialized organic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol. Its structure features a pyridine ring, a key heteroaromatic scaffold in medicinal chemistry, linked via an ethyl bridge to a 2-ethylcyclopentenyl group, a five-membered unsaturated ring. This unique architecture, characterized by a rotatable bond count of 3 and a computed XLogP3-AA value of 3.5, confers moderate lipophilicity, suggesting preferential solubility in organic solvents over water and making it a valuable intermediate in hydrophobic environments. The pyridine nitrogen acts as a single hydrogen bond acceptor, imparting weak basicity typical of pyridine derivatives. The compound's core structural motifs indicate significant potential in synthetic organic chemistry, particularly in Diels-Alder click chemistry applications. Cyclopentadiene derivatives are known for their high reactivity as dienes in normal electron-demand Diels-Alder reactions, forming stable cycloadducts with electron-deficient dienophiles like maleimides and maleic anhydride. This reactivity is driven by the molecule's orbital geometry and hyperconjugative interactions, making it a prime candidate for constructing complex, polycyclic frameworks in drug discovery and material science. Researchers can leverage this compound for developing novel pharmaceutical candidates, including potential applications in targeted therapies such as cyclooxygenase-2 (COX-2) inhibition or PARP inhibition, where pyridine and cyclopentane derivatives are established pharmacophores. The specified product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-[1-(2-ethylcyclopenten-1-yl)ethyl]pyridine

InChI

InChI=1S/C14H19N/c1-3-12-7-6-8-13(12)11(2)14-9-4-5-10-15-14/h4-5,9-11H,3,6-8H2,1-2H3

InChI Key

PSDYJDFCCPSGPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCC1)C(C)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • The synthesis typically begins with a pyridine derivative, commonly 2-methylpyridine (α-picoline), which serves as a precursor for alkylation or methylation reactions.
  • Introduction of the ethyl group onto the pyridine ring is often achieved via catalytic methylation using methanol or methyl halides.
  • The cyclopentenyl moiety is introduced through subsequent alkylation or coupling reactions involving cyclopentenyl intermediates.
  • Catalytic processes employing metal oxide catalysts supported on silicon dioxide are favored for their selectivity and economic viability in industrial settings.

Detailed Catalytic Methylation Process for 2-Ethylpyridine (Key Intermediate)

Since 2-ethylpyridine is a critical intermediate towards synthesizing this compound, understanding its preparation is essential.

Catalytic Methylation of 2-Methylpyridine with Methanol

  • Reaction : 2-methylpyridine reacts with methanol in the gaseous phase to form 2-ethylpyridine.
  • Catalyst : Silicon dioxide impregnated with oxides of lanthanide metals (e.g., didymium oxide) serves as an effective catalyst.
  • Conditions :
    • Temperature range: 200°C to 600°C (preferably 300°C to 500°C)
    • Pressure: Normal atmospheric pressure (can vary)
    • Methanol to 2-methylpyridine molar ratio: 1:1 to 20:1
    • Residence time: 0.1 to 100 seconds (preferably 1 to 30 seconds)
  • Catalyst Preparation : Silicon dioxide with pore volume ~0.8 ml/g and surface area 160-180 m²/g is impregnated with metal oxide solutions, dried, reduced under hydrogen at 170°C for 2 hours, then heated to 300°C for 2 hours. Calcination at 500°C for 15 hours improves conversion.

Reaction Outcomes

Parameter Value
Conversion rate of 2-methylpyridine 47-53 mol %
Selectivity for 2-ethylpyridine ~93 mol %
Yield of 2-ethylpyridine ~46 mol %
Boiling point of 2-ethylpyridine 148-149°C
  • The reaction mixture is cooled and condensed; products are separated by fractional distillation.
  • Unreacted starting materials can be recycled to improve efficiency.
  • This catalytic process avoids corrosive reagents like hydrochloric acid and uses economically favorable methanol methylation.

Proposed Synthesis of this compound

Stepwise Synthetic Route

  • Preparation of 2-Ethylpyridine : As described in section 3, 2-ethylpyridine is synthesized via catalytic methylation of 2-methylpyridine.
  • Formation of Cyclopentenyl Intermediates : The 2-ethyl-1-cyclopenten-1-yl moiety is synthesized or obtained through known cyclopentene functionalization methods.
  • Alkylation of Pyridine Ring : The 2-ethylpyridine undergoes alkylation with a suitable cyclopentenyl-ethyl halide or equivalent electrophile under controlled conditions to attach the cyclopentenyl-ethyl side chain at the 2-position of the pyridine ring.
  • Purification and Characterization : The final compound is purified by distillation or chromatography and characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Considerations

  • The basicity of the pyridine nitrogen requires careful control of alkylation conditions to avoid side reactions.
  • The cyclopentene ring’s stability must be preserved; mild reaction conditions and selective catalysts are preferred.
  • Use of fixed-bed catalysts and gas-phase reactions can enhance selectivity and yield in industrial applications.

Analytical Characterization

  • NMR Spectroscopy : Confirms the substitution pattern on the pyridine ring and the integrity of the cyclopentene moiety.
  • Mass Spectrometry : Verifies molecular weight (201.31 g/mol) and fragmentation pattern consistent with the proposed structure.
  • Gas Chromatography : Used during synthesis to monitor conversion, selectivity, and purity of intermediates and final product.
  • Infrared Spectroscopy : Detects characteristic functional groups such as aromatic pyridine ring vibrations and cyclopentene C=C bonds.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Catalyst Temperature (°C) Pressure Yield/Selectivity
Methylation of 2-methylpyridine 2-methylpyridine + methanol (1:1 to 20:1 molar ratio) SiO2 + lanthanide oxides (e.g., didymium oxide) 300-500 Atmospheric Conversion: 47-53%, Selectivity: ~93%
Alkylation with cyclopentenyl-ethyl electrophile 2-ethylpyridine + cyclopentenyl-ethyl halide Lewis acid or base catalyst (varies) Mild to moderate Atmospheric or inert atmosphere Dependent on conditions; optimized for minimal side products

Chemical Reactions Analysis

Structural Features and Reactivity

The compound features a pyridine ring substituted at the C2 position with a 1-(2-ethyl-1-cyclopenten-1-yl)ethyl group. Key structural elements include:

  • Pyridine ring : Electron-deficient due to nitrogen’s electronegativity, making it susceptible to nucleophilic attack or metal-mediated reactions.

  • Cyclopentene ring : Contains a double bond (C1=C2) and an ethyl substituent at C2, potentially influencing steric effects and reactivity.

  • Ethyl side chain : Aliphatic groups that may participate in alkylation, oxidation, or elimination reactions.

Alkylation Reactions

The synthesis of pyridine derivatives often involves alkylation of pyridine or its derivatives. For example:

  • Catalytic alkylation : A process described in US Patent 3957792A uses a catalyst system (silicon dioxide with lanthanide oxides) to alkylate pyridine derivatives. While this patent focuses on 2-ethyl-pyridine, analogous conditions (e.g., 300–500°C, methanol as a methylating agent) could be adapted for introducing ethyl groups into the cyclopentenyl moiety of the target compound .

  • Titanacyclopropane-mediated C2-H alkylation : A recent method (J. Org. Chem., 2024) uses titanacyclopropanes to alkylate pyridine N-oxides regioselectively at the C2 position. This approach could be relevant if the target compound’s synthesis involves similar regioselective alkylation steps .

Electrocyclization and Ring Formation

  • 6π electrocyclization : Visible-light-enabled electrocyclization of azatrienes to form pyridines has been reported (J. Org. Chem., 2021). Such methods could underpin the formation of the pyridine ring in the target compound, especially if intermediates like 1-azatrienes are involved .

  • Cyclopentenyl ring formation : The cyclopentene ring may arise from cyclization reactions, such as those involving propargyl azides or β-enaminones, which are known to produce cyclic structures under specific conditions .

Silylation and Functionalization

Silylation reactions are commonly used to protect reactive groups during synthesis. For example:

  • Protection of hydroxyl groups : In related cyclopentenone derivatives, silylation agents like tert-butyldimethylsilyl chloride are used to protect hydroxyl groups during multi-step syntheses (University of Michigan, 2005). While the target compound lacks hydroxyl groups, similar strategies might stabilize intermediates during its preparation .

Pyridine Ring Reactivity

The pyridine ring’s electron deficiency makes it susceptible to:

  • Nucleophilic substitution : Substituents at C2 (e.g., the ethyl-cyclopentenyl group) may influence the ring’s reactivity. For example, bulky groups can direct nucleophilic attack to less hindered positions.

  • Coordination chemistry : Pyridine’s lone pair can coordinate to metals, enabling metal-catalyzed transformations (e.g., cross-coupling reactions).

Cyclopentene Ring Reactivity

The cyclopentene double bond (C1=C2) can undergo:

  • Addition reactions : Electrophilic or radical additions to the double bond.

  • Oxidation : Conversion to epoxides, diols, or ketones under oxidizing conditions.

  • Polymerization : Potential for polymer formation via ring-opening metathesis or other methods.

Reaction Data and Experimental Conditions

Reaction Type Conditions Key Reagents/Catalysts Yield/Outcome
Catalytic alkylation 300–500°C, methanol, silica/lanthanide oxide catalystSilicon dioxide, lanthanum oxideFormation of ethyl-pyridine derivatives
Titanacyclopropane alkylation Pyridine N-oxide, titanacyclopropanes, room temperatureTitanacyclopropanes, pyridine N-oxideRegioselective C2 alkylation
6π electrocyclization Visible light, azatriene intermediatesLight catalysts (e.g., Ru(bpy)₃²⁺)Pyridine ring formation
Silylation tert-Butyldimethylsilyl chloride, imidazole, DMFTBS-Cl, imidazoleHydroxyl protection (if applicable)

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H19NC_{14}H_{19}N and a CAS number of 253185-22-7. Its structure features a pyridine ring substituted with an ethyl-cyclopentene moiety, which contributes to its unique properties and potential applications in different domains.

Medicinal Chemistry Applications

Neuraminidase Inhibition
One significant application of 2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine is its potential as a neuraminidase inhibitor. Neuraminidase is an enzyme critical for the replication of influenza viruses. Compounds with similar structures have been investigated for their ability to inhibit this enzyme, offering a pathway for antiviral drug development. The structural characteristics of this compound enhance its binding affinity to the active site of neuraminidase, making it a candidate for further pharmacological studies .

Case Study: Antiviral Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cyclopentene compounds exhibited significant antiviral activity against influenza viruses. This finding suggests that this compound could be explored further in the context of antiviral drug design, potentially leading to new treatments for viral infections.

Material Science Applications

Polymer Chemistry
In material science, this compound can be utilized in the synthesis of novel polymers. Its unique structure allows it to act as a monomer or crosslinking agent in polymerization reactions. Such polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and composite materials.

Case Study: Polymer Formation
Research has shown that incorporating pyridine derivatives into polymer matrices can improve their thermal and mechanical properties. For instance, a study investigated the use of pyridine-based monomers in creating thermosetting resins, which demonstrated improved performance compared to traditional formulations.

Antioxidant Properties
Another area of interest is the antioxidant activity of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies indicate that this compound may possess significant antioxidant properties, warranting further investigation into its potential therapeutic uses.

Case Study: Antioxidant Evaluation
An experimental study assessed the antioxidant capacity of several pyridine derivatives, including this compound. Results indicated that this compound exhibited a notable ability to scavenge free radicals, suggesting its potential role as a dietary supplement or therapeutic agent in oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine with structurally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity Reference
Target: this compound Inferred: C₁₄H₁₇N ~199.3 Pyridine + ethyl-cyclopentenyl substituent Ligand candidate, synthesis intermediate -
2-(1,1-difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine C₁₄H₁₂F₄N₂ 284.25 Difluoroethyl groups on pyridine Potential fluorinated pharmaceutical agent
1H-Pyrrolo[2,3-b]pyridine, 2-(1-cyclopenten-1-yl) C₁₂H₁₂N₂ 184.24 Pyrrolopyridine + cyclopentenyl substituent Research chemical (e.g., heterocyclic studies)
2-(1-cyclohexen-1-yl)pyridine C₁₁H₁₁N 157.21 Cyclohexenyl substituent Chemical intermediate
2-Ethyl-pyridine 1-oxide C₇H₉NO 123.15 Pyridine oxide with ethyl group Oxidation studies, surfactant chemistry
Key Observations:

Substituent Effects: The target compound’s cyclopentenyl-ethyl group introduces steric hindrance and ring strain compared to the cyclohexenyl analog in , which has a less strained six-membered ring.

Aromatic System Variations :

  • The pyrrolopyridine core in merges pyrrole and pyridine, altering electronic distribution compared to the target’s pure pyridine system.

Molecular Weight and Reactivity :

  • The target’s inferred molecular weight (~199.3 g/mol) is intermediate between simpler analogs like and bulkier fluorinated derivatives like . This balance may optimize solubility and reactivity for catalytic or synthetic applications.

Biological Activity

2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with an ethyl-cyclopentene moiety. Its structure can be represented as follows:

C13H15N\text{C}_{13}\text{H}_{15}\text{N}

This structure is significant as it influences the compound's interaction with biological targets.

Pharmacological Properties

Research has indicated that compounds similar to this compound exhibit various pharmacological activities, including:

  • Anticancer Activity : Compounds with pyridine rings have shown promise in inhibiting cancer cell proliferation. For example, studies on related structures have demonstrated selective cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
  • Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

The biological activity of this compound may involve:

  • Inhibition of Key Enzymes : Similar compounds have been found to inhibit specific kinases and enzymes involved in cell cycle regulation, which could translate to anticancer effects .
  • Receptor Modulation : Some derivatives act as agonists or antagonists at various receptors, including serotonin and dopamine receptors, contributing to their neuropharmacological effects .

Study 1: Anticancer Activity

A study investigating the anticancer properties of pyridine derivatives found that a related compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study suggested that the compound induced apoptosis through the activation of caspase pathways .

Study 2: Neuroprotective Effects

In a neuroprotection study, a derivative similar to this compound was shown to reduce neuronal cell death in models of oxidative stress. The compound decreased reactive oxygen species (ROS) levels and increased antioxidant enzyme activity, indicating a potential therapeutic role in neurodegenerative diseases .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Pyridine Derivative AAnticancer15
Pyridine Derivative BNeuroprotective20
Pyridine Derivative CEnzyme Inhibition0.52

Table 2: Mechanistic Insights

Mechanism of ActionDescription
Enzyme InhibitionInhibits key kinases involved in cell cycle regulation
ROS ReductionDecreases oxidative stress in neuronal cells
Receptor ModulationModulates neurotransmitter receptor activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine, and how can researchers optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between pyridine derivatives and cyclopentenyl precursors. Optimization involves adjusting catalysts (e.g., Pd-based), reaction temperature, and solvent polarity. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
  • Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm structure via characteristic shifts (e.g., pyridine protons at δ 7.5–8.5 ppm, cyclopentenyl protons at δ 5.5–6.0 ppm) .
  • IR : Detect functional groups (C=N stretch ~1600 cm⁻¹; C-H bending in cyclopentene ~700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 215.167) .

Q. How can researchers determine physicochemical properties like solubility and thermal stability?

  • Methodological Answer :

  • Solubility : Use the shake-flask method in solvents (water, DMSO, ethanol) at 25°C, analyzed via UV-Vis spectroscopy .
  • Thermal Stability : Differential scanning calorimetry (DSC) measures melting points and decomposition temperatures (>200°C expected for aromatic systems) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction mechanisms involving cyclopentenyl-pyridine derivatives?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies to identify rate-determining steps. Computational modeling (DFT) clarifies transition states, while in-situ FT-IR monitors intermediate formation . Cross-validate with GC-MS to track byproducts .

Q. How can computational modeling predict the compound’s adsorption behavior on catalytic surfaces?

  • Methodological Answer : Use density functional theory (DFT) to simulate binding energies on metal surfaces (e.g., Pd, Pt). Compare with experimental data from X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) .

Q. What experimental designs address stereochemical inconsistencies in derivatives of this compound?

  • Methodological Answer : Employ chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers. Confirm absolute configuration via X-ray crystallography or optical rotation comparisons with known standards .

Q. How should researchers analyze degradation pathways under oxidative or photolytic conditions?

  • Methodological Answer : Conduct accelerated stability studies using H₂O₂ (oxidative) or UV light (photolytic). Identify degradation products via LC-MS/MS and propose pathways using computational fragmentation tools (e.g., Mass Frontier) .

Q. What advanced statistical methods validate reproducibility in multi-step syntheses?

  • Methodological Answer : Apply design of experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent ratio). Use ANOVA to assess significance and Monte Carlo simulations to predict yield variability .

Data Presentation Guidelines

  • Tables : Include comparative data (e.g., catalytic systems vs. yield) .
  • Figures : Provide annotated spectra (NMR, IR) and reaction schematics .
  • Critical Analysis : Discuss limitations (e.g., solvent toxicity, scalability) and propose alternatives (e.g., green solvents) .

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